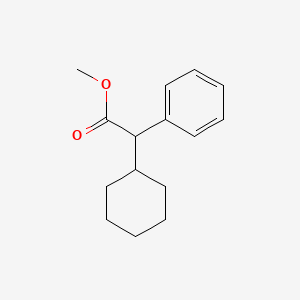

Methyl 2-cyclohexyl-2-phenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-cyclohexyl-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-17-15(16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGRSXGBVBMMAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2 Cyclohexyl 2 Hydroxy 2 Phenylacetate

Convergent Synthesis Approaches

Convergent synthesis strategies for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate primarily involve the formation of a key carbon-carbon bond between a cyclohexyl group and a phenylacetate (B1230308) backbone. These methods are favored for their efficiency in building the molecular framework.

Grignard Reaction Pathways

A prominent method for synthesizing the target compound is the Grignard reaction, which utilizes an organomagnesium halide to create a new carbon-carbon bond by nucleophilic addition to a carbonyl group. libretexts.orgmiracosta.edu This pathway is characterized by its versatility but requires anhydrous conditions to prevent the highly reactive Grignard reagent from being quenched by protic solvents like water. udel.eduyoutube.com

This pathway involves the preparation of a Grignard reagent from bromocyclohexane (B57405), which then reacts with a phenylglyoxylic acid ester, such as methyl benzoylformate or ethyl benzoylformate. The reaction between bromocyclohexane and magnesium metal proceeds more readily than with cyclohexyl chloride, although the yield of the corresponding Grignard reagent may be lower. orgsyn.org

The Grignard reagent, essentially a carbanion source, attacks the electrophilic keto-carbonyl carbon of the phenylglyoxylic acid ester. udel.edu A notable characteristic of the reaction between Grignard reagents and esters is that the addition occurs twice. udel.eduyoutube.com The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses, eliminating the alkoxy group (e.g., methoxide) to form a ketone. This ketone intermediate is then immediately attacked by a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol upon acidic workup. udel.edu However, in the case of α-keto esters like methyl benzoylformate, the reaction with one equivalent of the Grignard reagent can selectively yield the tertiary alcohol, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

A significant challenge in this synthesis is the formation of by-products. For instance, reduction of the keto group by the Grignard reagent can lead to the formation of mandelic acid esters (e.g., ethyl mandelate). google.com Another common side reaction is the coupling of the Grignard reagent with unreacted bromocyclohexane, which can favor the formation of by-products. libretexts.org

This approach is fundamentally the same as described in section 2.1.1.1, focusing on the pre-formed Grignard reagent, cyclohexylmagnesium bromide. The condensation reaction is typically performed by adding the Grignard reagent to a solution of the phenylglyoxylic acid ester in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comgoogle.com

| Reactants | Solvent | Temperature | Yield (Ester) | Notes |

| Cyclohexylmagnesium Bromide, Ethyl Benzoylformate | Diethyl Ether | Boiling point of diethyl ether (35°C) | 53.3% | By-product formation (e.g., ethyl mandelate) is significant. google.com |

| Cyclohexyl Chloride/Magnesium, Methyl Benzoylformate | Tetrahydrofuran | 6-14°C (addition) | Not specified | Reaction mixture was stirred for 1 hour at the same temperature. google.com |

Derivations from Phenylglyoxylic Acid

This synthetic route utilizes phenylglyoxylic acid as the foundational starting material. The acid undergoes chemical modification to become a suitable precursor for the subsequent addition of the cyclohexyl group.

Phenylglyoxylic acid can be converted into its more reactive acid chloride derivative, which is then esterified to produce the necessary phenylglyoxylic acid ester for the Grignard reaction. A common method for esterification involves reacting phenylglyoxylic acid with an alcohol, such as ethanol (B145695) or methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid. google.com For example, reacting phenylglyoxylic acid with ethanol under reflux for 8 hours yielded ethyl phenylglyoxylate (B1224774) with a 76% yield. google.com

An alternative, high-yield method for producing methyl phenylglyoxylate involves the reaction of benzoyl cyanide in a sulfuric acid/water system to form a phenylglyoxylic acid amide intermediate. This intermediate is then reacted directly with methanol at temperatures between 40°C and 100°C, a process that can achieve yields as high as 96%. google.com

| Starting Material | Reagents | Yield | Product |

| Phenylglyoxylic Acid | Ethanol, conc. H₂SO₄ | 76% | Phenylglyoxylic acid ethyl ester google.com |

| Benzoyl Cyanide | 1. H₂SO₄/H₂O, Chloride catalyst 2. Methanol | 96% | Phenylglyoxylic acid methyl ester google.com |

Derivations from Methyl Mandelate (B1228975)

An alternative synthetic pathway to Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate starts from methyl mandelate (methyl 2-hydroxy-2-phenylacetate). This method involves the formation of a carbanion at the α-carbon of the mandelate ester, which then undergoes alkylation with a cyclohexyl halide.

One specific procedure involves the use of a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to deprotonate the hydroxyl group and then the α-carbon of the alkyl mandelate. The resulting dianion is then reacted with cyclohexyl iodide. google.com While this method successfully produces the target compound, it is considered industrially disadvantageous. The high cost of using two or more equivalents of lithium diisopropylamide and the inherent instability and expense of cyclohexyl iodide are significant drawbacks to this approach for large-scale production. google.com

Novel Synthetic Routes and Precursors

Ene Reactions for Unsaturated Intermediates

A novel and effective pathway for synthesizing the precursors to Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involves an ene reaction. google.com This method provides a completely different strategic approach compared to traditional methods like the Grignard reaction. google.comgoogle.com The process utilizes cyclohexene (B86901) and a benzoylformic acid ester, which react in the presence of a Lewis acid catalyst. google.com

This reaction specifically yields a novel unsaturated intermediate, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester. google.com The advantage of this method is its simplicity and high yield under mild conditions, often requiring just stirring at room temperature. google.com This straightforward manipulation makes it a highly efficient route for obtaining the crucial cyclohexenyl intermediate. google.com

Table 1: Ene Reaction for Unsaturated Intermediate Synthesis

| Reactant A | Reactant B | Key Product |

| Cyclohexene | Methyl Benzoylformate | Methyl 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetate |

Hydrogenation of Cyclohexenyl Intermediates

Following the successful synthesis of the unsaturated cyclohexenyl intermediate, the next critical step is a reduction reaction to produce the saturated cyclohexyl ring. google.com This is achieved through catalytic hydrogenation. google.comresearchgate.net The unsaturated intermediate, Methyl 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetate, is subjected to a hydrogen atmosphere in the presence of a suitable catalyst. google.com This process selectively reduces the carbon-carbon double bond within the cyclohexenyl group to a single bond, thereby forming the desired cyclohexyl moiety without altering other functional groups in the molecule. google.com The successful completion of this step is typically confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting unsaturated ester. google.com

Catalytic Systems in Synthesis

The choice of catalyst is paramount in this synthetic pathway, influencing both the initial ene reaction and the subsequent hydrogenation step. Specific catalytic systems are employed to ensure high efficiency, selectivity, and purity of the products.

Application of Lewis Acid Catalysis

The formation of the key unsaturated intermediate, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester, from cyclohexene and benzoylformic acid ester is facilitated by the presence of a Lewis acid. google.comgoogle.com Researchers discovered that using a Lewis acid catalyst surprisingly leads to a high yield of this highly pure intermediate. google.com This catalytic approach is essential for activating the reactants and promoting the desired ene reaction pathway, which can be performed effectively at room temperature. google.com

Heterogeneous Catalysis (e.g., Palladium-mediated Hydrogenation)

For the conversion of the cyclohexenyl intermediate to the final saturated product, heterogeneous catalysis is employed. google.com Specifically, palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation reaction. google.comresearchgate.net In a typical procedure, a 5% palladium on carbon catalyst is used to hydrogenate the unsaturated ester. google.com This type of catalysis is advantageous in industrial processes because the solid catalyst can be easily separated from the liquid reaction mixture by simple filtration, simplifying the purification process. google.com The use of palladium-based catalysts is well-established for its efficiency in activating molecular hydrogen for the reduction of carbon-carbon double bonds. nih.gov

Optimization of Reaction Conditions and Yields in Industrial Synthesis Research

For industrial applications, the optimization of reaction parameters is crucial for maximizing yield, ensuring purity, and maintaining economic viability. google.com Research into the synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid has identified specific conditions to achieve these goals. google.com

Table 2: Optimized Industrial Synthesis Parameters and Results

| Parameter | Value/Condition |

| Catalyst | 5% Palladium on Carbon |

| Hydrogen Pressure | 350 kPa |

| Reaction Time (Hydrogenation) | 8 hours |

| Final Product Purity (HPLC) | 99.0% |

| Overall Yield (from Methyl Benzoylformate) | 62.2% |

| Data from a documented industrial synthesis process. google.com |

Mechanistic Studies and Reaction Dynamics of Methyl 2 Cyclohexyl 2 Hydroxy 2 Phenylacetate Transformations

Investigation of Reaction Pathways

The synthesis and transformation of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate involve several fundamental organic reaction pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving desired product yields and purity. nbinno.com

Nucleophilic Addition Mechanisms

The formation of the tertiary alcohol structure in Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is typically achieved through a nucleophilic addition reaction, most commonly involving a Grignard reagent. youtube.comlibretexts.org A plausible synthetic route involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with a suitable α-keto ester, such as methyl benzoylformate.

The mechanism proceeds as follows:

Nucleophilic Attack: The Grignard reagent, for instance, cyclohexylmagnesium bromide, acts as a potent nucleophile. udel.edu The carbon atom of the cyclohexyl group, bonded to the electropositive magnesium, carries a partial negative charge and attacks the electrophilic carbonyl carbon of the keto group in methyl benzoylformate. youtube.com

Tetrahedral Intermediate Formation: This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed to the oxygen atom, forming a magnesium alkoxide tetrahedral intermediate. udel.edumasterorganicchemistry.com

Protonation: Subsequent workup with a mild acid protonates the alkoxide, yielding the final tertiary alcohol product, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. udel.edu

It is important to note that Grignard reagents are strong bases and are incompatible with acidic protons. libretexts.org Therefore, the reaction must be carried out under anhydrous conditions to prevent the reagent from being quenched.

Esterification and Transesterification Dynamics

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be synthesized via the esterification of its corresponding carboxylic acid, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, with methanol (B129727). The most common method for this transformation is the Fischer esterification. byjus.com

Fischer Esterification Mechanism: This reaction is an acid-catalyzed equilibrium process. organic-chemistry.orgchemistrysteps.com

Protonation of Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the double bond with carbon, expelling a molecule of water. byjus.com

Deprotonation: The protonated ester is then deprotonated to yield the final ester product, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, and regenerates the acid catalyst. byjus.comlibretexts.org

Since all steps in the Fischer esterification are reversible, the equilibrium can be shifted toward the product side by using a large excess of the alcohol or by removing water as it is formed. chemistrysteps.comlibretexts.org

Transesterification, the conversion of one ester to another, is also a relevant dynamic. In this process, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate could be transformed into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst.

Hydrolysis Mechanisms

The hydrolysis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is the reverse reaction of Fischer esterification, yielding 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and methanol. byjus.com This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism is the microscopic reverse of the Fischer esterification. masterorganicchemistry.com The reaction is initiated by the protonation of the ester's carbonyl oxygen, followed by the nucleophilic attack of water. The process is driven to completion by using a large excess of water.

A general study on the acid-catalyzed hydrolysis of related compounds suggests an A-2 mechanism, which involves a rapid protonation step followed by a rate-determining attack of a water molecule on the protonated substrate, forming a tetrahedral intermediate.

Stereochemical Influence on Reaction Mechanisms

The central carbon atom bonded to the hydroxyl, cyclohexyl, and phenyl groups in Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a chiral center. Consequently, the compound can exist as a pair of enantiomers. The stereochemical outcome of the synthesis is highly dependent on the reaction pathway and the reagents used.

The synthesis of specific enantiomers, such as (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate, has been reported. researchgate.net Achieving stereoselectivity often requires the use of chiral catalysts or auxiliaries that can influence the direction of the nucleophilic attack on the prochiral carbonyl group of the starting material. For instance, in the Grignard addition to an α-keto ester, the approach of the cyclohexyl group can be directed to one face of the planar carbonyl group by a chiral ligand, leading to an excess of one enantiomer over the other.

The stereochemistry of the molecule can have a significant effect on the rate of subsequent reactions or the composition of the products formed.

Kinetic and Thermodynamic Aspects of Synthesis Reactions

The synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be influenced by kinetic and thermodynamic factors, particularly in reactions where multiple products are possible. libretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. masterorganicchemistry.com This means the major product formed is the one that results from the fastest reaction pathway, which corresponds to the path with the lowest activation energy. libretexts.org In the context of Grignard addition, controlling the reaction temperature is crucial; for instance, running the reaction at very low temperatures (e.g., -78 °C) can sometimes favor the formation of a single-addition product (a ketone) over a double-addition product (a tertiary alcohol) if the starting material were an ester with a different leaving group. dtu.dk

Thermodynamic Control: At higher temperatures, the reactions may become reversible. masterorganicchemistry.com Under these conditions, the product distribution is governed by the thermodynamic stability of the products. The most stable product will be the major one, regardless of how fast it is formed. libretexts.org

The table below summarizes how reaction conditions can influence the outcome of the synthesis, based on general principles of kinetic and thermodynamic control.

| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Expected Outcome for Synthesis |

|---|---|---|---|

| Temperature | Low | High | Lower temperatures favor the kinetically preferred product, which may offer higher selectivity. |

| Reaction Time | Short | Long | Longer reaction times, especially at higher temperatures, allow the system to reach equilibrium, favoring the most stable product. |

| Reversibility | Effectively Irreversible | Reversible | Reversibility allows for the conversion of the kinetic product to the more stable thermodynamic product. |

| Major Product | Product formed fastest (lowest activation energy) | Most stable product | The desired isomer or product may be either the kinetic or thermodynamic one, requiring careful selection of conditions. |

A kinetic study of a model Grignard addition to an ester revealed that the reaction order and activation energies could be determined, emphasizing that precise control of reaction conditions is essential for optimizing yield and selectivity. researchgate.net

Derivatization and Chemical Transformations of Methyl 2 Cyclohexyl 2 Hydroxy 2 Phenylacetate

Synthesis of Chemically Modified Analogues

The chemical modification of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is primarily focused on transformations of its ester and hydroxyl functionalities to introduce diverse chemical features and modulate its physicochemical properties.

A fundamental transformation of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is its hydrolysis to the corresponding carboxylic acid, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This reaction is a critical step in the synthesis of various pharmaceutical agents. The hydrolysis is typically achieved by treating the methyl ester with a base, such as sodium hydroxide, in a suitable solvent like methanol (B129727) or water, followed by acidification to protonate the carboxylate salt.

This carboxylic acid derivative is a key intermediate in the synthesis of the anticholinergic drug, Oxybutynin (B1027). mdpi.com The conversion of the methyl ester to the carboxylic acid allows for subsequent coupling reactions, most notably esterification with 4-(diethylamino)but-2-yn-1-ol, to form the final active pharmaceutical ingredient. mdpi.com Various synthetic routes have been developed to optimize the yield and purity of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, highlighting its importance as a building block in medicinal chemistry. google.comgoogle.com One patented method involves the hydrolysis and reduction of a 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid ester, which serves as a precursor. google.comgoogle.com

Table 1: Synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | 1. NaOH, MeOH/H₂O2. H₃O⁺ | 2-cyclohexyl-2-hydroxy-2-phenylacetic acid | mdpi.com |

The presence of the carboxylic acid and tertiary hydroxyl groups in the hydrolyzed derivative of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate provides reactive handles for the introduction of a wide array of functional groups. These modifications can be used to explore structure-activity relationships, improve pharmacokinetic properties, or attach reporter groups.

The carboxylic acid moiety can be converted into a variety of other functional groups. For instance, it can be activated and coupled with amines to form amides, or with a broader range of alcohols to generate different esters. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common strategy for creating new ester derivatives. masterorganicchemistry.com This allows for the incorporation of functionalities such as longer alkyl chains, polyethylene (B3416737) glycol (PEG) chains to improve solubility, or fluorescent tags for biological imaging.

Generation of Radiolabeled Ligands for Imaging Research

Radiolabeled analogues of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and its derivatives are valuable tools for in vivo imaging techniques like Positron Emission Tomography (PET). These radioligands allow for the non-invasive study of biological processes and the distribution of drug targets in living organisms.

A key strategy for radiolabeling involves the incorporation of a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecular structure. Given that Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is a precursor to the muscarinic receptor antagonist Oxybutynin, its radiolabeled analogues can be used to visualize and quantify muscarinic receptors in the brain and other organs.

For example, PET radioligands for muscarinic receptors have been developed by modifying the structure of related compounds. The synthesis of these radiotracers often involves the late-stage introduction of the radioisotope to maximize the radiochemical yield and specific activity, due to the short half-lives of the isotopes. Common methods include ¹¹C-methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Table 2: Examples of Radiolabeling Approaches for Related Compounds

| Radioisotope | Labeling Strategy | Application |

|---|---|---|

| Carbon-11 (¹¹C) | ¹¹C-methylation of amine or hydroxyl precursors. | PET imaging of receptors. |

Development of Structural Analogues for Chemical Probes

Structural analogues of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can be designed as chemical probes to investigate biological systems. These probes are engineered to interact with specific biological targets and often contain additional functionalities for detection or target identification.

The development of a chemical probe typically involves incorporating three key components into the core scaffold: a binding group that recognizes the target, a reporter tag for detection, and a reactive group for covalent modification of the target.

Binding Group: The core structure of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate or its derivatives serves as the binding group, which can be optimized for affinity and selectivity towards a particular biological target.

Reporter Tag: A reporter tag, such as a fluorescent dye (e.g., fluorescein), a biotin (B1667282) molecule for affinity purification, or a click chemistry handle (e.g., an alkyne or azide), can be attached to the molecule. This is often achieved by forming an ester or amide bond at the carboxylic acid position. Bioconjugation techniques can be employed to link the core molecule to these tags. thermofisher.com

Reactive Group: For target identification studies, a photoreactive group, such as a diazirine or benzophenone, can be incorporated into the structure to create a photoaffinity probe. nih.govnih.govmdpi.com Upon photoactivation, this group forms a highly reactive species that can covalently bind to the target protein, allowing for its subsequent isolation and identification.

By systematically modifying the structure of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, a diverse library of chemical probes can be generated to explore its potential biological targets and mechanisms of action.

Computational Chemistry and Theoretical Investigations of Methyl 2 Cyclohexyl 2 Hydroxy 2 Phenylacetate

Quantum Chemical Calculations of Molecular Electronic Structure

There is currently no published research detailing the quantum chemical calculations of the molecular electronic structure of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would provide valuable insights into:

Electron Distribution and Molecular Orbitals: Understanding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting the molecule's reactivity.

Partial Atomic Charges: Calculation of atomic charges would indicate the electrophilic and nucleophilic sites within the molecule.

Without these computational investigations, a quantitative depiction of the electronic characteristics of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is not possible.

Modeling of Reaction Transition States and Pathways

The synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, likely through the esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, presents an opportunity for computational modeling. However, no studies have been found that model the transition states and reaction pathways for its formation or its subsequent chemical reactions. Theoretical modeling in this area could:

Elucidate the step-by-step mechanism of its synthesis.

Calculate the activation energies for each step, identifying the rate-determining step.

Provide a theoretical basis for optimizing reaction conditions to improve yield and selectivity.

Prediction of Spectroscopic Signatures

While experimental spectroscopic data may exist, there are no available computational studies aimed at predicting the spectroscopic signatures of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. Computational spectroscopy is a powerful tool for:

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts to aid in structural elucidation and assignment of experimental spectra.

Infrared (IR) Spectroscopy: Calculating vibrational frequencies to assign IR absorption bands to specific molecular motions.

UV-Vis Spectroscopy: Simulating electronic transitions to predict absorption maxima in the ultraviolet-visible spectrum.

A comparative analysis of predicted and experimental spectra would provide a robust validation of the computed molecular structure.

Conformational Analysis and Energy Landscapes

The presence of a flexible cyclohexyl ring and a chiral center suggests that Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate can exist in multiple conformations. A detailed conformational analysis, which is currently absent from the literature, would involve:

Systematically exploring the potential energy surface to identify stable conformers.

Calculating the relative energies of these conformers to determine their populations at different temperatures.

Such an analysis is fundamental to understanding the molecule's physical properties and its interactions with other molecules.

Thermodynamic Analysis of Chemical Conversions

No thermodynamic analyses for chemical conversions involving Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate have been reported. Computational thermochemistry could provide key data such as:

Enthalpy of Formation: The standard enthalpy change when the compound is formed from its constituent elements.

Gibbs Free Energy of Reaction: To predict the spontaneity of its synthesis or other reactions under various conditions.

Equilibrium Constants: For reversible reactions involving this ester.

This information would be invaluable for chemical engineers and synthetic chemists working with this compound.

Advanced Spectroscopic Characterization in Research on Methyl 2 Cyclohexyl 2 Hydroxy 2 Phenylacetate

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the types of chemical bonds present.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing vibrations in its bonds. The key functional groups in Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate—the hydroxyl (-OH), the ester (C=O, C-O), the phenyl group, and the cyclohexyl group—exhibit characteristic absorption bands.

Raman Spectroscopy: This method involves scattering of monochromatic light (from a laser) by the molecule. While it provides complementary information to FT-IR, it is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the phenyl and cyclohexyl ring structures.

The expected vibrational frequencies for Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate are detailed in the table below.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Type of Vibration |

| Hydroxyl | O-H stretch | 3500 - 3200 (broad) | Stretching |

| Phenyl Ring | C-H stretch (aromatic) | 3100 - 3000 | Stretching |

| Cyclohexyl Group | C-H stretch (aliphatic) | 3000 - 2850 | Stretching |

| Ester | C=O stretch (carbonyl) | 1750 - 1730 | Stretching |

| Phenyl Ring | C=C stretch (aromatic) | 1600 - 1450 | Stretching |

| Ester | C-O stretch | 1300 - 1000 | Stretching |

This table presents predicted data based on standard functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of an organic molecule. Both ¹H (proton) and ¹³C NMR are employed to map out the carbon-hydrogen framework of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

¹H NMR: This technique provides information about the different types of protons in the molecule, their chemical environment, and their proximity to other protons.

Phenyl Protons: The five protons on the phenyl ring are expected to appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm).

Methyl Protons: The three protons of the methyl ester group (-OCH₃) would produce a sharp singlet, typically around δ 3.7 ppm. chemicalbook.com

Cyclohexyl Protons: The eleven protons on the cyclohexyl ring will show complex multiplets in the aliphatic region (δ 1.0-2.5 ppm) due to their varied chemical environments and spin-spin coupling.

Hydroxyl Proton: The single proton of the hydroxyl group (-OH) would appear as a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: This technique identifies all the unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon is characteristically deshielded and appears far downfield (δ 170-175 ppm). chemicalbook.com

Aromatic Carbons: The six carbons of the phenyl ring would produce signals in the δ 125-140 ppm range. chemicalbook.com

Quaternary Carbon: The carbon atom bonded to the hydroxyl, phenyl, and cyclohexyl groups (C2) would appear around δ 75-85 ppm.

Methyl Carbon: The methyl ester carbon (-OCH₃) would have a signal around δ 52 ppm. chemicalbook.com

Cyclohexyl Carbons: The carbons of the cyclohexyl ring would generate signals in the aliphatic region (δ 25-45 ppm).

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |

| Chemical Shift (δ ppm) | Assignment | Chemical Shift (δ ppm) |

| 7.5 - 7.2 | Phenyl (5H, multiplet) | ~173 |

| ~5.0 (variable) | -OH (1H, broad singlet) | ~140 |

| ~3.7 | -OCH₃ (3H, singlet) | 128 - 125 |

| 2.5 - 1.0 | Cyclohexyl (11H, multiplet) | ~80 |

| ~52 | ||

| 45 - 25 |

This table contains predicted NMR data based on analogous structures and standard chemical shift values. chemicalbook.comchemicalbook.com

Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is used to separate the target compound from any impurities before it is fragmented and detected by the mass spectrometer. This allows for both the confirmation of the compound's molecular weight and an assessment of its purity.

For Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, the mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 248, corresponding to its molecular weight. lgcstandards.comlgcstandards.com The fragmentation pattern provides structural information, with key fragments arising from the cleavage of specific bonds.

| Predicted Mass Spectrometry Fragments | |

| m/z Value | Identity of Fragment |

| 248 | [M]⁺ (Molecular Ion) |

| 217 | [M - OCH₃]⁺ |

| 189 | [M - COOCH₃]⁺ |

| 165 | [C₆H₅C(OH)C=O]⁺ |

| 105 | [C₆H₅C=O]⁺ (Benzoyl cation) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table presents predicted data based on the structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, which are light-absorbing functional groups. In Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, the phenyl group acts as a chromophore.

The phenyl group undergoes π → π* electronic transitions, resulting in characteristic absorption bands in the UV region, typically around 250-270 nm. science-softcon.de While not providing detailed structural information like NMR, UV-Vis spectroscopy is a powerful tool for quantitative analysis and reaction monitoring. By tracking the change in absorbance at a specific wavelength corresponding to the reactant or product, the progress of a synthesis reaction can be followed in real-time according to the Beer-Lambert law.

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., HPLC) for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and to monitor the progress of its synthesis by separating the product from starting materials and by-products. Purity levels of ≥99% for this compound are often verified using HPLC. chemimpex.com

A common setup would involve a reversed-phase HPLC system coupled with a UV detector. The components are separated based on their polarity, and the UV detector quantifies them as they elute from the column.

| Example HPLC Method Parameters | |

| Parameter | Condition |

| Column | C18 or C8 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~258 nm |

| Retention Time | Dependent on exact conditions, specific to the compound |

This table outlines a typical, hypothetical HPLC method for the analysis of the target compound. nih.gov

Applications of Methyl 2 Cyclohexyl 2 Hydroxy 2 Phenylacetate in Organic Synthesis Research

Role as a Key Intermediate in Complex Molecule Construction

The primary application of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate in organic synthesis is as a crucial intermediate in the production of pharmaceuticals. chemimpex.com Its structural features, including the hydroxyl and ester functional groups, allow for further chemical modifications, enabling the construction of larger, more complex molecules with specific biological activities. chemimpex.com

A prominent example of its use is in the synthesis of Oxybutynin (B1027), a medication used to treat overactive bladder. gpatindia.commdpi.com In this synthesis, Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate undergoes a transesterification reaction with 4-(diethylamino)but-2-ynyl acetate (B1210297) in the presence of a base like sodium methoxide (B1231860) to yield Oxybutynin. gpatindia.comgoogle.com This process highlights the compound's role as a direct precursor to an active pharmaceutical ingredient (API). lgcstandards.com The reaction involves the coupling of the acidic segment of the molecule with a chain containing a triple bond, a key step in assembling the final drug structure. mdpi.com

The synthesis pathway to obtain Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate itself often starts from simpler precursors like phenylglyoxylic acid or methyl mandelate (B1228975). mdpi.comresearchgate.net These routes typically involve a Grignard reaction with bromocyclohexane (B57405) to introduce the cyclohexyl group, demonstrating a multi-step process where our subject compound is a pivotal intermediate. mdpi.comresearchgate.net

Table 1: Properties of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

| Property | Value |

| IUPAC Name | methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

| Synonyms | Methyl (RS)-2-Cyclohexyl-2-hydroxy-2-phenylacetate, Phenylcyclohexylglycolic Acid Methyl Ester |

| CAS Number | 10399-13-0 |

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| Appearance | White solid |

| Melting Point | 52-58 °C |

Contributions to the Development of New Synthetic Methodologies

Research involving Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate has also led to the development of novel synthetic methods. Efforts to produce this intermediate and its corresponding acid, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, in a more efficient, economical, and safe manner for industrial applications have spurred innovation in synthetic chemistry.

One such development involves an "ene reaction" between cyclohexene (B86901) and a benzoylformic acid ester in the presence of a Lewis acid. This method produces a novel precursor, 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester, which can then be reduced to yield the desired 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or its esters. This approach was developed to overcome the low yields of previous methods, which did not exceed 43%. The ene reaction provides a more direct and higher-yielding pathway to this important pharmaceutical intermediate.

Table 2: Yields of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate using the Ene Reaction Methodology

| Lewis Acid | Solvent | Reaction Temperature (°C) | Yield (%) |

| SnCl4 | Toluene | -70 | 95 |

| TiCl4 | Toluene | -70 | 85 |

| AlCl3 | Toluene | -70 | 70 |

Integration into Green Chemistry Initiatives

The principles of green chemistry, which encourage the development of sustainable and environmentally friendly chemical processes, are being increasingly applied to the synthesis of compounds like Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

A key aspect of green chemistry is the use of renewable resources as starting materials. Research has demonstrated the feasibility of producing phenylacetic acid and its derivatives from renewable feedstocks such as glucose and glycerol (B35011) through microbial fermentation. For instance, genetically modified yeast, like Saccharomyces cerevisiae, has been engineered to produce mandelic acid and its derivatives from glucose. wikipedia.org This biosynthetic approach provides a sustainable alternative to traditional chemical synthesis from petroleum-based starting materials. While not a direct synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, the production of its precursors from renewable sources represents a significant step towards a greener manufacturing process for this family of compounds.

Research on Ligand Design for Chemical Biology Applications

The structural motifs present in Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate—a hydroxyl group, a phenyl ring, and a bulky cyclohexyl group—are features commonly found in molecules designed to interact with biological targets. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the phenyl and cyclohexyl groups can engage in hydrophobic interactions. These are crucial properties for ligands that bind to proteins and other biomolecules.

The structure-activity relationship (SAR) of related compounds, such as Oxybutynin, reveals the importance of these components for biological activity. For potent muscarinic receptor antagonists, the presence of a heterocyclic or carbocyclic group (like the phenyl and cyclohexyl rings) and a hydroxyl group is considered essential. gpatindia.com These moieties contribute to the binding affinity of the molecule to its target receptor. While specific research focusing on Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate as a ligand for chemical biology applications is not extensively documented, its role as a key precursor for bioactive molecules like Oxybutynin underscores the importance of its structural components in the design of new therapeutic agents.

Future Research Directions and Unexplored Avenues for Methyl 2 Cyclohexyl 2 Hydroxy 2 Phenylacetate

Investigation of Novel Catalytic Systems for Enhanced Stereoselectivity

The synthesis of specific stereoisomers of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate is crucial, particularly for its application in pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety. Current synthetic routes for the parent acid, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, have utilized transition metal catalysts like palladium. researchgate.net A patent describing the production of the acid intermediate also mentions the use of Lewis acids to facilitate the reaction between cyclohexene (B86901) and a benzoylformic acid ester. google.com

Potential Catalyst Classes for Investigation:

| Catalyst Type | Potential Advantages | Research Focus |

| Organocatalysts | Metal-free, lower toxicity, readily available, potential for high stereoselectivity. | Design and screening of chiral aminocatalysts, phosphoric acids, or thiourea-based catalysts for asymmetric additions. |

| Biocatalysts (Enzymes) | Extremely high stereoselectivity, operation in aqueous media, environmentally benign. | Screening of lipase (B570770) or esterase libraries for kinetic resolution; exploring engineered enzymes for direct asymmetric synthesis. |

| Nanoparticle Catalysts | High surface area-to-volume ratio, potentially enhanced reactivity and selectivity, easier recovery and recycling. mdpi.commdpi.com | Synthesis of chiral metal nanoparticles (e.g., Gold, Platinum) and their application in asymmetric hydrogenation or oxidation steps. |

| Dual Catalysis Systems | Combination of two different catalysts to enable novel reaction pathways or enhance selectivity through synergistic effects. | Exploring combinations of a metal catalyst with an organocatalyst to control multiple stereocenters simultaneously. |

Systematic investigation into these novel catalytic systems could lead to more economical and sustainable manufacturing processes for enantiomerically pure Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and its derivatives.

Chemoinformatic Approaches to Structure-Reactivity Relationships

Chemoinformatics is a largely unexplored yet promising field for this compound. By applying computational tools, researchers can predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives without synthesizing them first. This predictive power can significantly accelerate the discovery and development process.

Future research should focus on building computational models to understand the structure-reactivity relationships (SRRs) within a library of virtual derivatives of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.

Potential Chemoinformatic Methods and Applications:

| Chemoinformatic Method | Application and Research Goal |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features of derivatives with their reactivity or a specific biological activity. This could guide the synthesis of more potent analogues. researchgate.net |

| Molecular Docking | Simulate the interaction of derivatives with target enzymes or receptors (e.g., muscarinic receptors for oxybutynin (B1027) analogues). This helps in prioritizing compounds with the highest predicted binding affinity. |

| Density Functional Theory (DFT) Calculations | Investigate the electronic structure and transition states of reactions involving the core scaffold. This can help in understanding reaction mechanisms and predicting the effect of substituents on reaction outcomes. |

| Pharmacophore Modeling | Identify the essential three-dimensional arrangement of functional groups required for a desired activity. This model can then be used to screen virtual libraries for new potential hits. |

Implementing these chemoinformatic strategies would enable a more rational, data-driven approach to designing new derivatives, saving significant time and resources in the laboratory.

Expansion of Derivatization Strategies for Diversified Chemical Libraries

Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate serves as a versatile intermediate, primarily due to its reactive hydroxyl and ester functional groups. chemimpex.com While its use in synthesizing specific targets like oxybutynin is established, a systematic exploration of its potential for creating large, diversified chemical libraries for broader screening purposes is a key future direction. researchgate.net

The goal is to develop robust and high-throughput methods to modify the core structure at multiple points, generating a wide array of novel compounds for biological and materials science screening.

Potential Derivatization Reactions:

| Reaction Site | Reaction Type | Potential Reagents and Outcomes |

| Tertiary Hydroxyl Group | Etherification, Esterification, Glycosylation | Alkyl halides, acid chlorides, activated sugars to introduce a wide range of functional groups, altering polarity and steric bulk. |

| Ester Group | Amidation, Reduction, Transesterification | Amines to create amides with diverse substituents; reducing agents (e.g., LiAlH₄) to form the corresponding diol; alcohols with different chain lengths or functionalities. |

| Phenyl Ring | Electrophilic Aromatic Substitution | Halogenation, nitration, or Friedel-Crafts reactions to add substituents, although this may require harsher conditions and careful optimization. |

| Cyclohexyl Ring | C-H Activation/Functionalization | Advanced transition-metal-catalyzed reactions to introduce functionality directly onto the saturated ring, a challenging but highly innovative approach. |

By expanding the toolbox of derivatization reactions, researchers can unlock the full potential of the Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate scaffold to generate novel chemical entities.

Development of Continuous Flow Synthetic Methodologies

Traditional batch synthesis methods can face challenges with scalability, safety, and consistency. Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved process control and automation. mdpi.comresearchgate.net

The development of a continuous flow process for the synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate and its subsequent derivatives is a critical avenue for future research, aiming to transition from laboratory-scale batch reactions to a more efficient and scalable manufacturing platform. nih.gov

Comparison of Batch vs. Potential Continuous Flow Synthesis:

| Parameter | Traditional Batch Process | Potential Continuous Flow Process |

| Safety | Handling of potentially energetic or hazardous reagents in large volumes. | Small reactor volumes minimize the quantity of hazardous material at any given time, improving intrinsic safety. nih.gov |

| Heat Transfer | Limited by the surface area-to-volume ratio, can lead to hotspots and side reactions. | High surface area-to-volume ratio of microreactors allows for precise and rapid temperature control. mdpi.com |

| Scalability | Often requires significant re-optimization when moving from lab to plant scale. | Scaling is achieved by running the system for longer periods or by parallelizing multiple reactor lines ("scaling-out"). mdpi.com |

| Process Control | Manual or semi-automated control over reaction parameters. | Fully automated system with in-line process analytical technology (PAT) for real-time monitoring and optimization. researchgate.net |

| Multi-step Synthesis | Requires isolation and purification of intermediates between steps. | "Telescoped" synthesis where the output of one reactor flows directly into the next, eliminating intermediate workups. nih.gov |

Future work in this area would involve designing and optimizing a multi-step continuous flow system, potentially integrating several of the catalytic and derivatization strategies discussed previously into a streamlined, automated process.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-cyclohexyl-2-phenylacetate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification of 2-cyclohexyl-2-phenylacetic acid with methanol under acidic catalysis. Optimization of temperature (typically 60–80°C), catalyst choice (e.g., H₂SO₄ or p-toluenesulfonic acid), and reaction time (6–12 hours) is critical to maximize yield. Side products, such as unreacted acid or over-esterified derivatives, may form if stoichiometry or temperature is poorly controlled . For advanced purification, recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (inspected for integrity), chemical-resistant lab coats, and safety goggles. Use P95/P2 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation exposure. Avoid drainage contamination by using sealed waste containers .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .

Q. How can researchers verify the purity of this compound, and which analytical techniques are most reliable?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times against certified reference standards .

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and absence of impurities like residual acids or solvents .

- Melting Point : Confirm consistency with literature values (if solid) to detect polymorphic impurities .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of this compound synthesis?

- Methodological Answer : The reaction’s stereochemistry depends on the steric hindrance of the cyclohexyl group and the electronic environment of the phenyl ring. Computational modeling (e.g., DFT) can predict transition states, while experimental validation via chiral HPLC or X-ray crystallography resolves enantiomeric excess or racemization risks . For example, bulky substituents on the cyclohexyl ring may favor axial positioning, reducing side reactions .

Q. How can conflicting data on reaction yields be resolved when scaling up this compound synthesis?

- Methodological Answer :

- Statistical Design : Apply response surface methodology (RSM) to optimize variables (temperature, catalyst loading, solvent ratio) and identify interactions affecting yield .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediates or byproducts that reduce yield at larger scales .

- Batch Consistency : Use process analytical technology (PAT) to ensure uniformity in raw materials (e.g., acid purity >97% by HLC) .

Q. What strategies mitigate the formation of impurities like Methyl (2RS)-2-cyclohexyl-2-hydroxy-2-phenylacetate during synthesis?

- Methodological Answer :

- Reagent Control : Use anhydrous methanol and molecular sieves to suppress hydrolysis or hydroxylation side reactions .

- Catalytic Tuning : Replace protic acids with Lewis acids (e.g., FeCl₃) to minimize oxidation of the cyclohexyl group .

- Byproduct Removal : Employ liquid-liquid extraction (e.g., aqueous NaHCO₃ wash) to isolate polar impurities before final purification .

Q. How does this compound interact with biological systems, and what assays are suitable for studying its activity?

- Methodological Answer :

- Enzyme Studies : Use fluorescence-based assays (e.g., esterase activity with 4-methylumbelliferyl acetate) to evaluate metabolic stability .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines via scintillation counting .

- Toxicity Screening : Perform MTT assays on hepatocyte cultures to assess cytotoxicity thresholds (IC₅₀ values) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- Boiling Point : Compare experimental distillation results (corrected for pressure) with computational predictions (e.g., Antoine equation) .

- LogP : Measure via shake-flask method (octanol/water partitioning) and contrast with HPLC-derived values .

- Stereochemical Purity : Use chiral columns (e.g., Chiralpak IA) to resolve enantiomers and confirm literature claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.